molecular formula C3H7N3O2 B3252351 Propanoic acid, 2-(hydroxyimino)-, hydrazide CAS No. 216252-87-8

Propanoic acid, 2-(hydroxyimino)-, hydrazide

Cat. No.: B3252351
CAS No.: 216252-87-8
M. Wt: 117.11 g/mol
InChI Key: QSQXRFQLKPBJOD-QHHAFSJGSA-N
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Description

Propanoic acid, 2-(hydroxyimino)-, hydrazide is a chemical compound with the molecular formula C3H7N3O2 It is a derivative of propanoic acid and contains both a hydroxyimino group and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(hydroxyimino)-, hydrazide typically involves the reaction of propanoic acid derivatives with hydroxylamine and hydrazine. One common method is the condensation reaction of propanoic acid with hydroxylamine to form the hydroxyimino derivative, followed by the reaction with hydrazine to yield the final hydrazide product. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(hydroxyimino)-, hydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

Major products formed from the reactions of this compound include oximes, amines, and various substituted derivatives.

Scientific Research Applications

Propanoic acid, 2-(hydroxyimino)-, hydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of propanoic acid, 2-(hydroxyimino)-, hydrazide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The hydrazide group can also participate in covalent bonding with target molecules, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to propanoic acid, 2-(hydroxyimino)-, hydrazide include other hydrazides and oximes, such as:

  • Acetohydrazide
  • Benzohydrazide
  • Acetoxime
  • Benzoxime

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the hydroxyimino and hydrazide functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

(2E)-2-hydroxyiminopropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O2/c1-2(6-8)3(7)5-4/h8H,4H2,1H3,(H,5,7)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQXRFQLKPBJOD-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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